molecular formula C13H18O3 B13984694 Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate

Cat. No.: B13984694
M. Wt: 222.28 g/mol
InChI Key: GKKDNFSYMNKMSW-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and features a hydroxy-substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate typically involves the esterification of 4-(1-hydroxy-2-methylpropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester moiety can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybenzoate: Lacks the hydroxy-substituted alkyl chain, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.

    Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic with distinct pharmacological properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-(1-hydroxy-2-methylpropyl)benzoate

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)11-7-5-10(6-8-11)12(14)9(2)3/h5-9,12,14H,4H2,1-3H3

InChI Key

GKKDNFSYMNKMSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C(C)C)O

Origin of Product

United States

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